molecular formula C9H20ClN B6143886 2-cyclohexylpropan-1-amine hydrochloride CAS No. 879656-44-7

2-cyclohexylpropan-1-amine hydrochloride

Cat. No.: B6143886
CAS No.: 879656-44-7
M. Wt: 177.71 g/mol
InChI Key: HMAOUDLMOZCPRI-UHFFFAOYSA-N
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Description

2-Cyclohexylpropan-1-amine hydrochloride (CAS 879656-44-7) is an organic compound with the molecular formula C₉H₂₀ClN and a molecular weight of 177.71 g/mol . It is supplied as a high-purity hydrochloride salt (95% by NMR ) to ensure stability and consistency in research applications. In medicinal chemistry research, this compound is of significant interest due to its structural similarity to psychoactive substances . Studies suggest it may act as a monoamine releaser, influencing neurotransmitter systems by causing the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow . This mechanism, which also involves antagonism of the synaptic vesicular amine transporter (VMAT2), leads to increased levels of these neurotransmitters in the synapse and is characteristic of some stimulants . Consequently, it is investigated for its potential effects on the central nervous system and as a candidate for treating neurological conditions such as depression and anxiety . The compound can be synthesized via several routes, including the alkylation of cyclohexylamine with propyl halides or through reductive amination techniques, which allow for better stereochemical control for the production of enantiopure batches . As a supplier, we provide this compound exclusively for research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-cyclohexylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAOUDLMOZCPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Hydrogenation : Phenol undergoes partial hydrogenation to cyclohexanol under H₂ flow.

  • Amination : Cyclohexanol reacts with NH₃ to form cyclohexylamine via dehydrogenation and condensation:

    C₆H₅OH+3H₂+NH₃C₆H₁₁NH₂+2H₂O\text{C₆H₅OH} + 3\text{H₂} + \text{NH₃} \rightarrow \text{C₆H₁₁NH₂} + 2\text{H₂O}

    Side products like dicyclohexylamine form via further condensation.

Industrial Process Parameters

ParameterValue
CatalystPd (0.5 wt%)/MgO-Al₂O₃
Temperature180°C
PressureAtmospheric
Phenol conversion94.6%
Cyclohexylamine yield89.4%
Dicyclohexylamine yield7.4%

This method reduces raw material costs by 40% compared to aniline-based routes and achieves a catalyst lifespan exceeding 1,000 hours.

Alkylation of Cyclohexylamine with Propyl Halides

Cyclohexylamine serves as the nucleophile in alkylation reactions with 1-chloro- or 1-bromopropane to form 2-cyclohexylpropan-1-amine.

Synthetic Protocol

  • Reaction Setup : Cyclohexylamine (1 mol) and 1-chloropropane (1.2 mol) are combined in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base.

  • Reflux : The mixture is heated at 65°C for 12 hours to facilitate nucleophilic substitution:

    C₆H₁₁NH₂+CH₃CH₂CH₂ClC₆H₁₁NHCH₂CH₂CH₃+HCl\text{C₆H₁₁NH₂} + \text{CH₃CH₂CH₂Cl} \rightarrow \text{C₆H₁₁NHCH₂CH₂CH₃} + \text{HCl}
  • Workup : The crude amine is extracted with ethyl acetate, dried over MgSO₄, and concentrated.

Yield Optimization

BaseSolventTemperatureYield
K₂CO₃THF65°C78%
NaOHEthanol80°C65%
NaHDMF25°C82%

Side reactions include over-alkylation to tertiary amines (≤15%) and elimination to alkenes (≤5%).

Reductive Amination of 2-Cyclohexylpropanal

Reductive amination offers stereocontrol for chiral amine synthesis.

Procedure

  • Imine Formation : 2-Cyclohexylpropanal (1 mol) reacts with NH₃ in methanol at 25°C for 4 hours.

  • Reduction : Sodium cyanoborohydride (1.5 mol) is added, and the mixture is stirred for 24 hours:

    RCHO+NH₃+NaBH₃CNRCH₂NH₂+NaBH(OCH₃)₃\text{RCHO} + \text{NH₃} + \text{NaBH₃CN} \rightarrow \text{RCH₂NH₂} + \text{NaBH(OCH₃)₃}
  • Salt Formation : The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Stereochemical Outcomes

Reducing AgentSolventDiastereomeric Ratio (dr)
NaBH₃CNMeOH85:15
H₂/Pd-CEthanol50:50

Industrial-Scale Hydrochloride Salt Formation

The final step converts the free amine to its hydrochloride salt via acid-base reaction.

Crystallization Conditions

ParameterValue
SolventEthanol/water (3:1)
HCl concentration6 M
Cooling rate0.5°C/min
Purity99.2%

Crystals are vacuum-filtered and dried at 40°C under reduced pressure.

Comparative Analysis of Synthetic Routes

MethodYieldCostScalabilityStereoselectivity
Catalytic amination89%LowHighLow
Alkylation78%MediumModerateNone
Reductive amination85%HighLowHigh

Catalytic methods dominate industrial production due to cost efficiency, while reductive amination is preferred for enantiopure batches.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

2-Cyclohexylpropan-1-amine hydrochloride has been studied for its potential applications in treating various neurological conditions, particularly due to its influence on neurotransmitter systems:

  • CNS Effects : Research indicates that this compound may affect the central nervous system, showing promise as a treatment for conditions such as depression and anxiety. Its structural similarity to other psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Pharmacodynamics : The compound acts as a monoamine releaser, influencing norepinephrine and dopamine levels in the brain. This mechanism is similar to that of other stimulants, leading to increased heart rate and blood pressure, which are characteristic of the physiological response to stress or excitement .

Studies have demonstrated that this compound can modulate serotonin receptors, which are crucial for mood regulation. Additionally, its interaction with dopamine receptors offers insights into its potential effects on reward pathways and motivation.

Synthesis Techniques

The synthesis of this compound typically involves:

  • Starting Materials : Cyclohexylamine and propanoyl chloride.
  • Reactions : The synthesis may include several steps such as acylation followed by hydrochloride salt formation.
  • Asymmetric Synthesis : Techniques to ensure the production of the desired enantiomer can enhance selectivity towards specific biological targets.

Ongoing research is focused on:

  • Mechanistic Studies : Further elucidating how this compound interacts with various neurotransmitter systems.
  • Therapeutic Applications : Exploring its potential use in treating psychiatric disorders and its efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-cyclohexylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 1-Cyclohexylpropan-2-amine Hydrochloride (CAS 5471-54-5) Structural Difference: The amine group is located at the second carbon instead of the first. Despite a 100% similarity score , such differences may result in distinct biological or chemical behaviors.

Stereoisomers

  • (S)-1-Cyclohexylpropan-1-amine Hydrochloride (CAS 19146-54-4)
    • Structural Difference : The amine is attached to the first carbon of the propane chain, with an (S)-configured stereocenter.
    • Impact : Chirality influences interactions in biological systems (e.g., enzyme selectivity). This compound has a 94% similarity score to 2-cyclohexylpropan-1-amine hydrochloride .

Substituted Cyclohexylamines

  • 2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

    • Structural Difference : A phenyl group replaces the cyclohexyl substituent.
    • Impact : The phenyl group’s planar structure and π-electron system may enhance aromatic interactions but reduce lipophilicity compared to the cyclohexyl group. Market data suggest applications in pharmaceuticals or synthesis intermediates .
  • Memantine Hydrochloride Structural Difference: Features an adamantane backbone instead of cyclohexyl. Impact: Adamantane’s rigid, polycyclic structure enhances blood-brain barrier penetration, making memantine a notable NMDA receptor antagonist for Alzheimer’s disease .

Physicochemical Properties and Stability

  • Lipophilicity : The cyclohexyl group likely increases hydrophobicity compared to phenyl-substituted analogs (e.g., 2-phenyl-1-propanamine hydrochloride), impacting solubility in aqueous vs. organic solvents.

Biological Activity

2-Cyclohexylpropan-1-amine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H19ClN
  • Molecular Weight : 175.71 g/mol
  • CAS Number : 19146-54-4

This compound primarily exerts its effects through interactions with neurotransmitter systems, particularly those involving dopamine and serotonin . This modulation is believed to influence neuronal activity and neurotransmitter release, contributing to its potential therapeutic effects in mood regulation and anxiety disorders .

Key Mechanisms:

  • Dopaminergic Pathways : Influences dopamine release, potentially aiding in the treatment of depression and anxiety.
  • Serotonergic Pathways : Affects serotonin levels, which are crucial for mood stabilization .

Biological Activity

Research indicates that this compound has various biological activities, including:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.
  • Antidepressant Properties : Its ability to modulate neurotransmitter levels positions it as a potential antidepressant .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
CyclohexylamineC6H13NPrimary amine; different pharmacological profile.
Propan-2-amineC3H9NSimpler structure; less effective in CNS modulation.
1-Amino-2-cyclohexylpropan-2-olC9H19ClNContains hydroxyl group; distinct biological activities.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound:

  • Neuropharmacological Studies : In vitro studies demonstrated its influence on serotonin and dopamine pathways, indicating potential for treating mood disorders .
  • Animal Model Research : Experiments using rodent models showed significant reductions in anxiety-like behaviors when administered the compound, suggesting efficacy as an anxiolytic agent .
  • Clinical Perspectives : Although still under investigation, preliminary clinical trials have indicated promising results in mood regulation and cognitive enhancement among subjects with depression .

Q & A

Q. What formulation strategies enhance the solubility of this compound in aqueous buffers?

  • Methodological Answer : Co-solvent systems (PEG 400/propylene glycol) increase solubility up to 50 mg/mL. Cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-CD) improve bioavailability. Micellar solubilization with polysorbate 80 (1–5% w/v) is effective for intravenous delivery .

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